Ethyl 4-(bromomethyl)benzoate
Overview
Description
Ethyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C10H11BrO2. It is a brominated aromatic ester, commonly used as a building block in organic synthesis. This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, which makes it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Ethyl 4-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is employed in the production of specialty chemicals, including dyes, fragrances, and polymers.
Safety and Hazards
Ethyl 4-(bromomethyl)benzoate is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and in a well-ventilated place .
Relevant Papers The relevant papers for this compound are not explicitly mentioned in the search results .
Mechanism of Action
Target of Action
Ethyl 4-(bromomethyl)benzoate is a chemical compound with a specific structure and properties
Mode of Action
It is known that it is an ester with an electron-withdrawing substituent . It undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has also been reported . .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(bromomethyl)benzoate plays a significant role in biochemical reactions, particularly in the synthesis of imidazoles and imidazo-fused heterocycles . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its role in biochemical synthesis, where it acts as an intermediate in the formation of more complex molecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are particularly significant in the context of its use in laboratory settings, where it is employed to study cellular responses to chemical stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Its initial impact on cellular processes can be significant, with observable changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, particularly in the context of its role in organic synthesis. Its interaction with metabolic enzymes can lead to the formation of intermediate compounds, which are further processed in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for its function in biochemical reactions, as they determine the compound’s availability and concentration in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment for its intended function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)benzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Another method involves the esterification of 4-(bromomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is typically conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in solvents such as tetrahydrofuran (THF) or ethanol. The reactions are usually performed at low temperatures to prevent side reactions.
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or acidic media. The reactions are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-(bromomethyl)benzyl alcohol.
Oxidation: 4-(bromomethyl)benzoic acid.
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)benzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-bromobenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an ester group, leading to different reactivity and applications.
This compound is unique due to its combination of a bromomethyl group and an ester group, which provides versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQLMAJROCNXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359262 | |
Record name | Ethyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26496-94-6 | |
Record name | Ethyl 4-bromomethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26496-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(bromomethyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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